molecular formula C11H14FN5O3 B12073943 5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol

5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol

Cat. No.: B12073943
M. Wt: 283.26 g/mol
InChI Key: FHAQINGPLIOVHX-UHFFFAOYSA-N
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Description

5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol is a synthetic compound that belongs to the class of nucleoside analogs This compound is structurally related to nucleosides, which are the building blocks of nucleic acids like DNA and RNA

Preparation Methods

The synthesis of 5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol involves several steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable purine derivative.

    Fluorination: Introduction of the fluorine atom at the desired position using a fluorinating agent.

    Glycosylation: Attachment of the sugar moiety to the purine base.

    Hydroxymethylation: Introduction of the hydroxymethyl group.

    Purification: The final compound is purified using techniques such as column chromatography.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production.

Chemical Reactions Analysis

5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Molecular Biology: It can be used as a probe to study nucleic acid interactions and enzyme activities.

    Chemical Biology: It serves as a tool to investigate cellular processes involving nucleosides and nucleotides.

    Industry: It may be used in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal function of DNA or RNA, leading to inhibition of replication or transcription. This disruption can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and RNA polymerases, and the pathways involved are those related to nucleic acid metabolism.

Comparison with Similar Compounds

Similar compounds to 5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol include other nucleoside analogs such as:

    Acyclovir: An antiviral agent used to treat herpes infections.

    Zidovudine: An antiretroviral medication used to treat HIV.

    Gemcitabine: A chemotherapy agent used to treat various cancers.

The uniqueness of this compound lies in its specific structural modifications, such as the presence of a fluorine atom and an amino group, which may confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C11H14FN5O3

Molecular Weight

283.26 g/mol

IUPAC Name

5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol

InChI

InChI=1S/C11H14FN5O3/c1-11(12)7(19)5(2-18)20-10(11)17-4-16-6-8(13)14-3-15-9(6)17/h3-5,7,10,18-19H,2H2,1H3,(H2,13,14,15)

InChI Key

FHAQINGPLIOVHX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)F

Origin of Product

United States

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